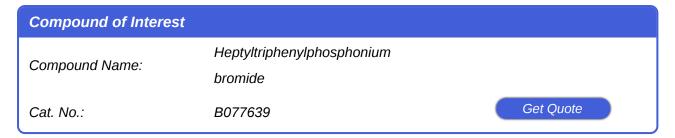


# Heptyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **heptyltriphenylphosphonium bromide**. The information is curated for researchers, scientists, and professionals in drug development who utilize phosphonium salts in various synthetic and analytical applications. This document presents quantitative data in a structured format, outlines detailed experimental protocols for key characterization techniques, and includes a visual representation of the compound's synthesis.

# **Core Physical and Chemical Properties**

**Heptyltriphenylphosphonium bromide** is a quaternary phosphonium salt characterized by a heptyl chain and three phenyl groups attached to a central phosphorus atom, with bromide as the counter-ion. Its properties make it a versatile reagent in organic synthesis, including in the formation of Wittig reagents for olefination reactions.

# **Quantitative Data Summary**

The following table summarizes the key physical and chemical properties of **heptyltriphenylphosphonium bromide**.



Property	Value	Reference(s)
Molecular Formula	C25H30BrP	[1]
Molecular Weight	441.38 g/mol	[2]
Appearance	White to off-white fine crystalline powder	[2]
Melting Point	173-176 °C	[2]
Solubility	Almost transparent in Methanol	[2]
Hygroscopicity	Sensitive to moisture	[2]
CAS Number	13423-48-8	[1][2]

# **Experimental Protocols**

This section details the methodologies for the synthesis of **heptyltriphenylphosphonium bromide** and the determination of its key physical properties.

# Synthesis of Heptyltriphenylphosphonium Bromide

The synthesis of **heptyltriphenylphosphonium bromide** is typically achieved through a quaternization reaction between triphenylphosphine and 1-bromoheptane. The following protocol is a representative method based on general procedures for the synthesis of alkyltriphenylphosphonium halides.[3][4][5]

#### Materials:

- Triphenylphosphine (P(C6H5)3)
- 1-Bromoheptane (CH3(CH2)6Br)
- Toluene or another suitable aprotic solvent (e.g., THF, acetonitrile)
- Diethyl ether or hexane (for washing/precipitation)
- Round-bottom flask with reflux condenser



- · Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in a minimal amount of toluene.
- Add a stoichiometric equivalent of 1-bromoheptane to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- The product, **heptyltriphenylphosphonium bromide**, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
- The crude product can be further precipitated by the addition of a non-polar solvent such as diethyl ether or hexane.
- Collect the solid product by vacuum filtration and wash it with diethyl ether or hexane to remove any unreacted starting materials.
- Dry the purified white solid under vacuum to yield **heptyltriphenylphosphonium bromide**.

## **Determination of Physical Properties**

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). A deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), is used to dissolve the sample. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).



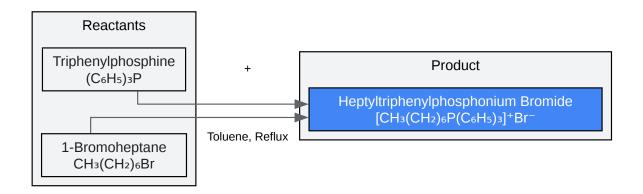
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Solubility (Qualitative): The solubility in various solvents is assessed by adding a small amount of **heptyltriphenylphosphonium bromide** to a test tube containing the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature. For a more quantitative assessment, a gravimetric method can be employed, where a saturated solution is prepared, a known volume of the supernatant is evaporated to dryness, and the mass of the residue is measured.[6]

## **Visualizations**

## Synthesis of Heptyltriphenylphosphonium Bromide

The following diagram illustrates the synthetic pathway for **heptyltriphenylphosphonium bromide**.



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- To cite this document: BenchChem. [Heptyltriphenylphosphonium Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077639#heptyltriphenylphosphonium-bromide-physical-properties]

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